molecular formula C13H24O11 B058620 Methyl 2-O-mannopyranosyltalopyranoside CAS No. 111462-52-3

Methyl 2-O-mannopyranosyltalopyranoside

Cat. No.: B058620
CAS No.: 111462-52-3
M. Wt: 356.32 g/mol
InChI Key: YUAFWDJFJCEDHL-BHRBZLADSA-N
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Description

Methyl 2-O-mannopyranosyltalopyranoside is a disaccharide derivative in which a mannopyranosyl group is linked via an α-glycosidic bond to the 2-O position of a talopyranoside moiety. Its synthesis involves sequential protection and deprotection steps, such as oxidation with pyridinium chlorochromate, reduction, and selective silylation/desilylation, as demonstrated in studies from the 1980s–2020s . This compound is structurally characterized by its talose core (a C3 epimer of galactose) and the mannose substituent, which confers unique stereochemical and biochemical properties. It has been utilized as a precursor for synthesizing oligosaccharides and studying carbohydrate-protein interactions .

Properties

CAS No.

111462-52-3

Molecular Formula

C13H24O11

Molecular Weight

356.32 g/mol

IUPAC Name

(2R,3S,4S,5S,6R)-2-[(2S,3S,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C13H24O11/c1-21-13-11(9(19)7(17)5(3-15)23-13)24-12-10(20)8(18)6(16)4(2-14)22-12/h4-20H,2-3H2,1H3/t4-,5-,6-,7+,8+,9+,10+,11+,12-,13+/m1/s1

InChI Key

YUAFWDJFJCEDHL-BHRBZLADSA-N

SMILES

COC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O

Isomeric SMILES

CO[C@@H]1[C@H]([C@H]([C@H]([C@H](O1)CO)O)O)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Canonical SMILES

COC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O

Other CAS No.

111462-52-3

Synonyms

Me 2-O-MPTP
methyl 2-O-mannopyranosyltalopyranoside

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 2-O-Allyl-3-O-(2',3',4',6'-Tetra-O-acetyl-α-D-mannopyranosyl)-α-D-mannopyranoside
  • Structure: Features an allyl group at the 2-O position and acetylated mannose at the 3-O position.
  • Applications : Used as a building block for oligosaccharide synthesis due to its acetyl and allyl protecting groups, enabling regioselective modifications .
  • Key Data : Crystalline structure confirmed via XRD, showing high crystallinity with distinct diffraction patterns (Table 1) .
Methyl 2,3,4-Tri-O-octanoyl-6-O-p-toluoyl-α-D-mannopyranoside (Compound 4)
  • Structure: Octanoyl and p-toluoyl esters at positions 2,3,4 and 6, respectively.
  • Analytical Data: FTIR shows ester carbonyl peaks at 1740 cm⁻¹; NMR signals at δ 2.38 (p-toluoyl) and δ 0.89 (octanoyl terminal CH₃) .
  • Applications : Investigated for antimicrobial and anticancer activity due to lipophilic ester groups enhancing membrane permeability .
Methyl 3-O-Benzyl-6-O-tert-Butyldiphenylsilyl-2-O-α-D-mannopyranosyl-α-D-talopyranoside (Compound 5)
  • Structure : Benzyl and silyl protecting groups at positions 3 and 6 of talose.
  • Synthesis: Intermediate in the preparation of methyl 2-O-mannopyranosyltalopyranoside, removed via hydrogenolysis .
4-Nitrophenyl 3-O-(α-D-Mannopyranosyl)-α-D-Mannopyranoside
  • Structure: 4-Nitrophenyl aglycone instead of methyl talopyranoside.
  • Applications : Used in enzymatic assays to study glycosidase activity; nitrophenyl group enables spectrophotometric detection .
Ginsenoside A1 (6-O-(6-Deoxy-α-L-Mannopyranosyl)-β-D-Glucopyranoside)
  • Structure: 6-Deoxy-mannose linked to glucopyranoside.
  • Biological Role: Found in medicinal plants like ginseng; exhibits anti-inflammatory and neuroprotective effects, contrasting with synthetic talopyranoside derivatives .

Physicochemical and Analytical Comparisons

Table 1: Key Analytical Data for Selected Compounds

Compound Name NMR Shifts (δ, ppm) FTIR Peaks (cm⁻¹) XRD Crystallinity Applications
This compound δ 3.38 (talose C1), δ 5.12 (mannose) 3400 (OH), 1070 (C-O) Not reported Oligosaccharide synthesis
Methyl 2-O-allyl-3-O-(acetyl-mannosyl)-mannoside δ 4.89 (allyl), δ 2.02 (acetyl) 1745 (ester C=O) High-intensity lines Glycoconjugate research
Methyl 2,3,4-tri-O-octanoyl-6-O-p-toluoyl-mannoside δ 0.89 (CH₃), δ 2.38 (Ar-H) 1740 (ester C=O) Not reported Antimicrobial studies

Preparation Methods

Protection-Deprotection Approach

Protecting groups are critical for directing regioselectivity during glycosylation. A widely cited method involves the use of benzyl (Bn) and tert-butyldiphenylsilyl (TBDPS) groups to block specific hydroxyl positions on the mannose and talose residues. For example:

  • Step 1 : Methyl α-D-mannopyranoside is selectively protected at the 3,4,6-positions using benzyl ethers, leaving the 2-OH group free for glycosylation.

  • Step 2 : The 2-OH group is coupled with a talose donor (e.g., thioglycoside) under N-iodosuccinimide (NIS)/AgOTf activation at −30°C to ensure α-selectivity.

  • Step 3 : Sequential deprotection of benzyl groups via catalytic hydrogenolysis (H₂/Pd-C) yields the final product.

Key Insight : The use of TBDPS at the 6-OH position of mannose prevents undesired side reactions during glycosylation, improving overall yield to ~65%.

Glycosylation Techniques

Glycosylation efficiency hinges on the donor’s activation method and solvent system. Two methods are prominent:

Koenigs-Knorr Glycosylation

  • Donor : Peracetylated talosyl bromide

  • Promoter : Silver triflate (AgOTf)

  • Conditions : Dichloromethane (DCM), 0°C, 12 hours

  • Yield : 58–62%

Thioglycoside Activation

  • Donor : 2,3,4,6-Tetra-O-acetyl-α-D-talopyranosyl thioethyl

  • Promoter : NIS/AgOTf

  • Conditions : −30°C, anhydrous DCM

  • Yield : 70–75%

Comparison : Thioglycosides offer higher stability and selectivity, reducing side products like orthoesters.

Oxidation-Reduction Sequences

Oxidation of specific hydroxyl groups followed by stereoselective reduction is employed to introduce talose’s unique stereochemistry:

  • Isopropylidenation : Protects cis-diols on mannose.

  • Oxidation : Pyridinium chlorochromate (PCC) converts a secondary alcohol to a ketone.

  • Reduction : Sodium borohydride (NaBH₄) selectively reduces the ketone to a secondary alcohol, establishing the talose configuration.

Example :

  • Substrate : Methyl 3,4,6-tri-O-benzyl-2-O-mannopyranosyl-mannopyranoside

  • Oxidant : PCC in DCM, 25°C, 4 hours

  • Reductant : NaBH₄ in MeOH, 0°C, 1 hour

  • Yield : 82% after purification

Optimization of Reaction Conditions

Reaction parameters significantly impact yield and purity. The table below summarizes optimized conditions for critical steps:

Step Optimal Conditions Yield Purity Source
GlycosylationNIS/AgOTf, −30°C, DCM75%>95%
DeprotectionH₂ (1 atm), Pd-C (10%), MeOH, 25°C, 6h90%98%
Oxidation (PCC)PCC (1.2 eq), DCM, 25°C, 4h85%93%
Reduction (NaBH₄)NaBH₄ (2 eq), MeOH, 0°C, 1h92%97%

Critical Factors :

  • Temperature : Lower temperatures (−30°C) favor α-glycoside formation by slowing anomeric interconversion.

  • Solvent : Anhydrous DCM minimizes hydrolysis of glycosyl donors.

Structural Characterization and Analysis

Post-synthetic validation ensures correct regiochemistry and stereochemistry:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR : Anomeric protons appear as doublets at δ 4.8–5.2 ppm (J = 3.5–4.0 Hz), confirming α-linkages.

  • ¹³C NMR : Glycosidic carbon signals at δ 95–100 ppm.

Mass Spectrometry (MS)

  • ESI-MS : [M+Na]⁺ peak at m/z 379.2 (calc. 379.1).

X-ray Diffraction (XRD)

  • Crystal Structure : Confirms chair conformation of pyranose rings and equatorial orientation of glycosidic bonds.

Comparative Analysis of Synthetic Routes

A comparative evaluation of three published methods reveals trade-offs between yield, scalability, and complexity:

Method Advantages Disadvantages Yield
Koenigs-KnorrSimple, fewer stepsLow stereoselectivity58%
Thioglycoside ActivationHigh α-selectivity, scalableRequires cryogenic conditions75%
Oxidation-ReductionPrecise stereochemical controlMulti-step, time-intensive70%

Q & A

Q. How to troubleshoot failed NMR assignments for complex glycosides?

  • Strategy :
  • Use 1H^{1}\text{H}-13C^{13}\text{C} HSQC to resolve overlapping signals.
  • Compare with spectral databases (e.g., mzCloud) for disaccharide fragments .
  • Isotopic labeling (e.g., 13C^{13}\text{C}-glucose) enhances signal clarity .

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